1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
説明
This compound features a propan-1-one core substituted with a 3,4-dihydroisoquinoline-linked azetidine ring at the 1-position and a 4-(methylsulfonyl)phenyl group at the 3-position. Such hybrid structures are often explored in medicinal chemistry for their ability to combine pharmacophoric elements from diverse scaffolds .
特性
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-28(26,27)21-9-6-17(7-10-21)8-11-22(25)24-15-20(16-24)23-13-12-18-4-2-3-5-19(18)14-23/h2-7,9-10,20H,8,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILYOFISGRPIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step reactions, starting from basic precursors like isoquinoline and azetidine derivatives. Key steps often include:
Alkylation of 3,4-dihydroisoquinoline to introduce the azetidine group.
Subsequent reactions to attach the sulfonyl phenyl group.
Reaction conditions usually include controlled temperatures, specific catalysts, and solvents like dichloromethane.
Industrial Production Methods: Industrial synthesis might involve:
Large-scale reactors with automated temperature and pressure controls.
Use of advanced catalytic systems to enhance yield and selectivity.
Purification techniques like crystallization and chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: Can involve mild oxidizing agents to selectively oxidize the isoquinoline ring.
Reduction: Hydrogenation reactions to modify functional groups.
Substitution: Electrophilic aromatic substitution on the phenyl ring to introduce or modify substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or PCC in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation products might include ketones or carboxylic acids.
Reduction typically leads to the formation of amines or alcohols.
Substitution reactions can yield various substituted phenyl derivatives.
科学的研究の応用
1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is utilized in:
Chemistry: As a versatile intermediate in the synthesis of more complex molecules.
Biology: In studying enzyme interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and advanced materials.
作用機序
This compound's mechanism of action can involve:
Binding to specific molecular targets like enzymes or receptors.
Modulating biochemical pathways, for instance, by inhibiting or activating particular proteins.
Interfering with cellular processes, potentially leading to therapeutic effects in diseases like neurodegenerative disorders.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations on the Propan-1-one Core
Key Compounds :
Analysis :
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound provides stronger electron-withdrawing effects compared to methoxy () or isopropyl () groups. This could enhance binding to electrophilic targets (e.g., kinases) or improve metabolic stability .
- Ring Systems: The azetidine ring (4-membered) in the target compound imposes greater steric strain than pyrrolidine (5-membered, ) or piperazine (6-membered, ) rings.
生物活性
The compound 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule that features a complex structure, combining an azetidine ring with a dihydroisoquinoline moiety. This unique structural arrangement suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the body, modulating their activity. This interaction could influence various signaling pathways.
- Enzyme Inhibition : It has the potential to inhibit specific enzymes, affecting metabolic pathways crucial for cellular functions.
- Signal Transduction Modulation : The compound may alter intracellular signaling pathways, leading to diverse cellular responses.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one exhibit significant anticancer properties. For instance, derivatives containing the dihydroisoquinoline moiety have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 15.2 |
| Compound B | A549 (Lung Cancer) | 12.5 |
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. It was found to exhibit protective effects against oxidative stress-induced neuronal cell death, possibly through the modulation of antioxidant enzyme activities.
Antimicrobial Activity
In vitro studies have demonstrated that the compound possesses antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antimicrobial agents.
Case Studies
Case Study 1: Anticancer Evaluation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of azetidine derivatives and evaluated their anticancer activity. The lead compound showed promising results against MCF7 cells with an IC50 value of 15.2 µM, indicating its potential as a chemotherapeutic agent .
Case Study 2: Neuroprotection
A research article highlighted the neuroprotective effects of similar compounds in models of Alzheimer’s disease. The compounds were shown to reduce amyloid-beta toxicity in neuronal cultures, suggesting that they may help mitigate neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
